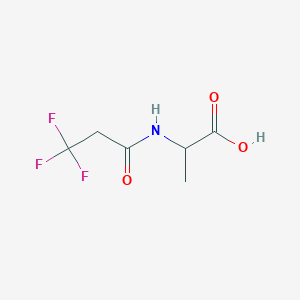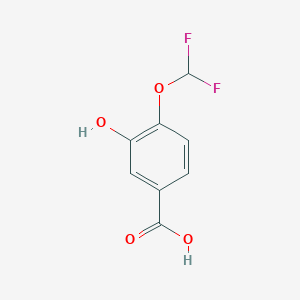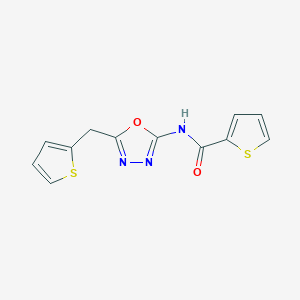
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . In another study, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of “this compound” was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level was successfully applied to calculate the optimized geometry and the local and global chemical activity parameters .Chemical Reactions Analysis
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Physical And Chemical Properties Analysis
Thiophene, the parent compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Anticancer Applications
One of the most significant applications of derivatives of this compound is in the field of anticancer research. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. For instance, derivatives have been designed and synthesized, demonstrating higher anticancer activities compared to reference drugs, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
Moreover, the compound and its derivatives have shown promise in antimicrobial applications. Research involving "N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" has revealed effective antibacterial activity against several microorganisms. This efficacy is attributed to the compound's ability to bind with specific proteins in lung cancer cells, suggesting its utility in treating microbial infections as well (Cakmak et al., 2022).
Optoelectronic Properties
The compound's derivatives are also being explored for their optoelectronic properties, which are essential for developing new materials for photonic, sensor, and optoelectronic devices. Studies focusing on thiophene and 1,3,4-oxadiazole derivatives highlight their potential in creating materials with desirable photophysical and electrochemical properties for optoelectronic applications (Naik et al., 2019).
Antinociceptive and Anti-inflammatory Applications
Research into novel derivatives containing the 1,3,4-oxadiazole moiety and thiophene units has demonstrated their potential in developing new antinociceptive (pain-relieving) and anti-inflammatory drugs. This application is particularly intriguing due to the ongoing search for more effective and safer pain management and anti-inflammatory medications (Shipilovskikh et al., 2020).
作用機序
While the specific mechanism of action for “N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is not explicitly mentioned in the sources, thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
将来の方向性
特性
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(9-4-2-6-19-9)13-12-15-14-10(17-12)7-8-3-1-5-18-8/h1-6H,7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJZKIVJOCLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2644124.png)
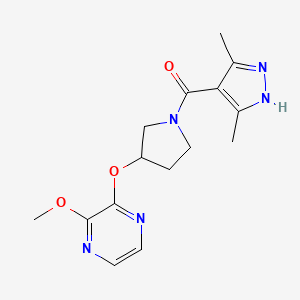
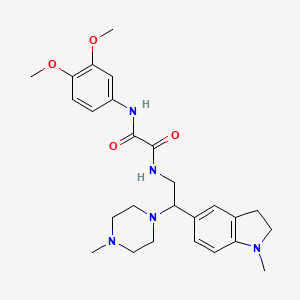
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)

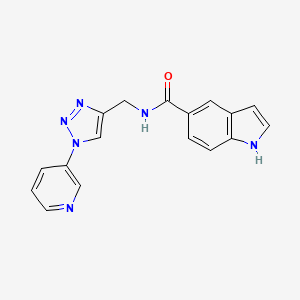
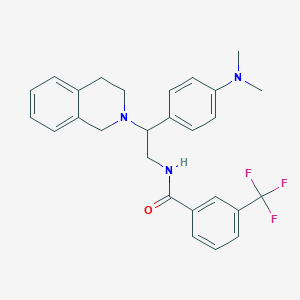
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)

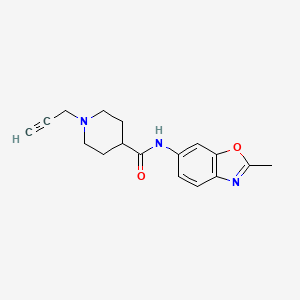
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
